molecular formula C22H18FN3OS B11515253 2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-fluorophenyl)acetamide

2-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B11515253
M. Wt: 391.5 g/mol
InChI Key: WKUYGLFGYCLASZ-UHFFFAOYSA-N
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Description

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that combines benzimidazole and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 2-(BENZYLSULFANYL)-1H-BENZIMIDAZOLE, which is then reacted with 2-FLUOROPHENYLACETYL CHLORIDE under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(2-FLUOROPHENYL)ACETAMIDE is unique due to its combination of benzimidazole, acetamide, and fluorophenyl functionalities. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C22H18FN3OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2-benzylsulfanylbenzimidazol-1-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C22H18FN3OS/c23-17-10-4-5-11-18(17)24-21(27)14-26-20-13-7-6-12-19(20)25-22(26)28-15-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,27)

InChI Key

WKUYGLFGYCLASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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